3-(Phenylsulfanyl)pentan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
62870-22-8 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-11(9(2)12)13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
IVLIQGGZCYOJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Pyrazole Synthesis:
The reaction of β-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical and efficient method for the preparation of pyrazoles. clockss.orgorganic-chemistry.orgnih.gov By treating 3-(Phenylsulfanyl)pentan-2-one with hydrazine hydrate, a substituted pyrazole can be readily synthesized. The reaction proceeds through an initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. The use of substituted hydrazines allows for the introduction of further diversity at the N1 position of the pyrazole ring.
| Reactant | Resulting Scaffold | General Reaction Type |
|---|---|---|
| Hydrazine Hydrate | 4-ethyl-5-methyl-3-(phenylsulfanyl)-1H-pyrazole | Condensation/Cyclization |
| Phenylhydrazine | 4-ethyl-5-methyl-1-phenyl-3-(phenylsulfanyl)-1H-pyrazole | Condensation/Cyclization |
Thiophene Synthesis:
Several methodologies for thiophene synthesis could potentially be adapted for 3-(Phenylsulfanyl)pentan-2-one. For instance, the Gewald reaction, which typically involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur and a base, could be explored. derpharmachemica.comchemrxiv.org While not a direct cyclization of the starting material itself, derivatization of the ketone followed by a Gewald-type reaction could lead to highly substituted aminothiophenes. More directly, reactions involving intramolecular cyclization of appropriately functionalized derivatives of this compound could also yield thiophene scaffolds.
Pyridine Synthesis:
The synthesis of substituted pyridines can be envisioned through multicomponent reactions. The Hantzsch pyridine synthesis or similar methodologies often utilize a β-keto ester, an aldehyde, and ammonia or an ammonium salt. organic-chemistry.orgbaranlab.org By analogy, 3-(Phenylsulfanyl)pentan-2-one could potentially serve as the 1,3-dicarbonyl equivalent in such reactions, leading to the formation of dihydropyridine intermediates that can be subsequently oxidized to the corresponding pyridines. Another approach is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgpharmaguideline.com While this does not directly use our target molecule as a precursor, it highlights a pathway where the ketone functionality could be first elaborated to participate in such named reactions for scaffold generation.
Carbocyclic Scaffolds
Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of various carbocyclic systems. Photochemically induced cyclization of β-keto sulfides has been shown to produce cycloalkanones. rsc.org This suggests that under appropriate photochemical conditions, derivatives of this compound could undergo cyclization to form substituted cyclopentanones or other carbocycles, depending on the nature of the substituents.
Multicomponent Reactions for Scaffold Diversity
Multicomponent reactions (MCRs) offer a powerful tool for the rapid generation of molecular complexity and scaffold diversity from simple starting materials. researchgate.netresearchgate.netnih.gov The reactive nature of the β-keto sulfide (B99878) moiety in this compound makes it a promising candidate for the development of novel MCRs. For example, a Biginelli-type reaction, which traditionally involves a β-dicarbonyl compound, an aldehyde, and urea or thiourea, could potentially be adapted. researchgate.net This would lead to the synthesis of dihydropyrimidinones or their sulfur analogues, which are important scaffolds in medicinal chemistry.
| Reaction Type | Potential Reactants | Resulting Scaffold Class |
|---|---|---|
| Biginelli-type Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone/thione |
| Hantzsch-type Reaction | Aldehyde, Ammonia | Dihydropyridine |
Spectroscopic and Advanced Analytical Methodologies for 3 Phenylsulfanyl Pentan 2 One Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(Phenylsulfanyl)pentan-2-one. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HMBC, HSQC)
To confirm the molecular structure of this compound, a suite of multi-dimensional NMR experiments would be required. These experiments reveal correlations between different nuclei, allowing for an unambiguous assignment of the chemical structure.
Correlation Spectroscopy (COSY): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for identifying the proton spin systems within the pentanone and phenyl fragments of the molecule. For instance, it would confirm the connectivity between the methyl protons at position 1, the methine proton at position 3, and the ethyl group at position 3.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.commdpi.com This experiment would provide a direct link between each proton and the carbon atom it is bonded to, which is fundamental for assigning the carbon skeleton. youtube.commdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons over longer ranges (typically two or three bonds). libretexts.orgnih.gov This is particularly powerful for connecting different fragments of the molecule. For example, it would show correlations from the protons on the phenyl ring to the sulfur-bearing carbon (C3), and from the protons of the pentanone chain to the carbons of the phenyl group, confirming the C-S bond.
A hypothetical table of expected ¹H and ¹³C NMR data, along with key HMBC correlations, would be presented here if experimental data were available.
Table 1: Hypothetical ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound (Note: This table is a representation of the type of data required and is not based on actual experimental results.)
| Position | δ¹³C (ppm) | δ¹H (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (CH₃) | C2, C3 | ||
| 2 (C=O) | - | - | |
| 3 (CH) | C1, C2, C4, C5, C-ipso | ||
| 4 (CH₂) | C3, C5 | ||
| 5 (CH₃) | C3, C4 | ||
| ipso (C) | - | - | |
| ortho (CH) | C-ipso, C-meta | ||
| meta (CH) | C-ortho, C-para | ||
| para (CH) | C-meta |
Application of Advanced NMR for Conformational Analysis in Solution
The flexibility of the acyclic chain in this compound allows it to adopt various conformations in solution. Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the preferred spatial arrangement of atoms.
A NOESY experiment detects through-space correlations between protons that are close to each other, typically within 5 Å. youtube.comlibretexts.org By analyzing the cross-peaks in a NOESY spectrum, one can deduce the relative orientation of different parts of the molecule. For this compound, NOESY could reveal correlations between the protons of the phenyl ring and the protons on the pentanone backbone, providing insights into the rotation around the C3-S and S-C(ipso) bonds. This information is critical for understanding the molecule's three-dimensional shape, which can influence its physical and chemical properties.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov
Characteristic Group Frequencies and Band Assignments
An IR or Raman spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of a ketone would be expected, typically in the range of 1700-1725 cm⁻¹.
C-H Stretches: Bands corresponding to aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) would be present.
C=C Stretches: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
C-S Stretch: The carbon-sulfur stretching vibration would likely appear as a weaker band in the fingerprint region.
A detailed table assigning specific experimental frequencies from IR and Raman spectra to their corresponding vibrational modes would be necessary for a complete analysis.
Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: This table is a representation of the type of data required and is not based on actual experimental results.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretching | ~1715 | Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |
| Aliphatic C-H | Stretching | 2850-2970 | Medium-Strong |
| Aromatic C=C | Stretching | 1450-1600 | Medium-Weak |
| C-S | Stretching | 600-800 | Weak |
Studies of Hydrogen Bonding and Tautomerism
This compound, as a β-ketosulfide, has the potential to exist in equilibrium with its enol tautomer. oregonstate.edumasterorganicchemistry.comlibretexts.org This keto-enol tautomerism involves the migration of a proton from the α-carbon (C3) to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. oregonstate.edumasterorganicchemistry.comlibretexts.org
The enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the sulfur atom. Spectroscopic techniques are crucial for studying this equilibrium. In NMR spectroscopy, the presence of the enol form would give rise to a distinct set of signals, including a characteristic signal for the enolic hydroxyl proton. In vibrational spectroscopy, the enol form would show a broad O-H stretching band and a C=C stretching band, with a corresponding decrease in the intensity of the C=O band. The position and shape of the O-H band could provide evidence for intramolecular hydrogen bonding. oregonstate.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places).
For this compound (C₁₁H₁₄OS), HRMS would provide an exact mass measurement. This experimental value can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements (carbon, hydrogen, oxygen, and sulfur). A close match between the experimental and theoretical mass confirms the elemental composition of the molecule, providing strong evidence for its identity. Analysis of the fragmentation pattern in the mass spectrum could further corroborate the proposed structure.
Elucidation of Fragmentation Pathways
Mass spectrometry is a powerful tool for determining the molecular weight and structure of compounds through the analysis of their fragmentation patterns. quizlet.com When this compound is subjected to electron ionization (EI) in a mass spectrometer, it forms an energetically unstable molecular ion ([M]⁺•) that subsequently breaks down into smaller, more stable fragment ions. The primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. youtube.comslideshare.netlibretexts.org
For this compound (molecular weight: 194.28 g/mol ), two primary α-cleavage pathways are possible, leading to the formation of resonance-stabilized acylium ions. youtube.comlibretexts.org
Pathway A: Cleavage of the bond between the carbonyl carbon (C2) and the carbon bearing the phenylsulfanyl group (C3). This pathway results in the loss of a C₈H₉S• radical and the formation of an acylium ion (CH₃CO⁺) with a mass-to-charge ratio (m/z) of 43.
Pathway B: Cleavage of the bond between the carbonyl carbon (C2) and the methyl group (C1). This is typically the favored pathway as it involves the loss of the smaller alkyl radical (•CH₃), resulting in a more stable and larger fragment. youtube.com This cleavage produces a resonance-stabilized acylium ion [M-CH₃]⁺ with an m/z of 179.
Further fragmentation can occur, including cleavage at the C-S bond, which is characteristic of sulfur-containing compounds. This can lead to fragments such as the phenylthio cation (C₆H₅S⁺) at m/z 109 or the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which often arises from rearrangement of the benzene (B151609) ring.
| Proposed Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion | [C₁₁H₁₄OS]⁺• | 194 | Initial Ionization |
| Acylium Ion (Loss of •CH₃) | [C₁₀H₁₁OS]⁺ | 179 | α-Cleavage (Pathway B) |
| Phenylthio Cation | [C₆H₅S]⁺ | 109 | C-S Bond Cleavage |
| Tropylium Ion | [C₇H₇]⁺ | 91 | Rearrangement and Fragmentation |
| Acylium Ion (Loss of •C₈H₉S) | [CH₃CO]⁺ | 43 | α-Cleavage (Pathway A) |
Isotopic Pattern Analysis for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of a molecule. fiu.eduwikipedia.org The unique distribution of naturally occurring isotopes for each element creates a characteristic isotopic pattern in the mass spectrum. longdom.org For this compound (C₁₁H₁₄OS), the presence of carbon and sulfur atoms is particularly significant for isotopic analysis.
Carbon exists primarily as ¹²C (98.9% abundance) with a small amount of ¹³C (1.1% abundance). Sulfur has a major isotope, ³²S (95.02%), and a notable heavier isotope, ³⁴S (4.21%). fu-berlin.de This means the molecular ion peak (M⁺) will be accompanied by smaller peaks at higher masses. The M+1 peak arises mainly from the presence of one ¹³C atom in the molecule. The M+2 peak is particularly diagnostic for sulfur-containing compounds due to the significant natural abundance of the ³⁴S isotope. fu-berlin.de By analyzing the precise mass and relative intensities of these isotopic peaks, the elemental formula of the compound can be confidently confirmed. colorado.eduwaters.com
| Isotopologue Peak | Contributing Isotopes | Calculated Mass (Da) | Predicted Relative Intensity (%) |
|---|---|---|---|
| M (Monoisotopic) | ¹²C₁₁¹H₁₄¹⁶O¹³²S¹ | 194.0765 | 100.00 |
| M+1 | Mainly ¹³C¹¹²C₁₀¹H₁₄¹⁶O¹³²S¹ | 195.0799 | 12.15 |
| M+2 | Mainly ¹²C₁₁¹H₁₄¹⁶O¹³⁴S¹ | 196.0720 | 5.17 |
X-ray Crystallography for Solid-State Structural Confirmation of Derivatives
While this compound is a liquid at standard conditions, its solid-state derivatives can be analyzed using X-ray crystallography. This technique provides definitive proof of molecular structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and stereochemical relationships. wikipedia.orgmdpi.com For α-phenylthio ketones, derivatives such as sulfones (formed by oxidation of the sulfide) or semicarbazones can be prepared to yield crystalline materials suitable for analysis. researchgate.netnih.gov
The resulting three-dimensional structure confirms the connectivity of atoms and provides insight into the molecule's conformation in the solid state. mdpi.com This information is invaluable for verifying the outcome of synthetic reactions and for studying structure-activity relationships. For example, X-ray data on related β-phenylthio-γ-lactone intermediates have been used to confirm the cis relationship between substituents, which was crucial for understanding the stereoselectivity of a reaction. rsc.org
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is the premier method for analyzing volatile and semi-volatile compounds like this compound. epa.gov In this technique, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a long capillary column. chromatographyonline.com As the separated components elute from the column, they enter a mass spectrometer, which serves as a highly specific detector, providing mass spectra for identification.
GC-MS is routinely used to:
Assess Purity: The resulting chromatogram displays peaks corresponding to each compound in the sample. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. chromatographyonline.com
Identify Volatile Impurities: The mass spectrum of each impurity peak can be compared against spectral libraries (like the NIST library) for identification. nist.gov
Monitor Reactions: GC-MS can track the progress of a synthesis by measuring the disappearance of reactants and the appearance of the desired product over time. This technique has been successfully used to identify a wide range of organosulfur compounds in various samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis
For compounds that are non-volatile, thermally unstable, or of high molecular weight, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. nih.gov Instead of vaporizing the sample, LC separates components in a liquid mobile phase that is passed through a column packed with a solid stationary phase. This makes it suitable for analyzing potential non-volatile impurities or derivatives of this compound that cannot be analyzed by GC. mdpi.com
LC-MS is particularly useful for:
Analyzing Polar or Thermally Labile Compounds: Techniques like electrospray ionization (ESI) allow for the gentle ionization of molecules directly from the liquid phase, preventing the degradation that might occur at the high temperatures used in GC. nih.gov
Metabolite Identification: In biological studies, LC-MS can be used to identify metabolites of this compound, which are often more polar and less volatile than the parent compound. nih.gov
Quantification in Complex Matrices: LC-MS/MS methods provide excellent sensitivity and selectivity for quantifying target analytes, such as keto acids and other metabolites, in complex biological samples like plasma. nih.govresearchgate.net
Advanced Spectroscopic Techniques for Complex Mixture Analysis (e.g., FT-ICR MS)
When this compound is present in a highly complex mixture, such as crude oil, environmental samples, or biological extracts, standard mass spectrometry may not have sufficient resolving power to distinguish it from other components with very similar masses. nih.gov In these scenarios, advanced techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are employed. d-nb.infoaanda.org
FT-ICR MS offers exceptionally high resolving power and mass accuracy, orders of magnitude greater than standard instruments. nih.gov This capability allows for the separation of isobaric ions—molecules that have the same nominal mass but different elemental formulas. For instance, in a complex sample, an ion from a hydrocarbon could have the same nominal mass as the this compound ion. FT-ICR MS can easily resolve these two species, enabling an unambiguous assignment of the elemental formula C₁₁H₁₄OS based on its exact mass. copernicus.org This level of detail is critical in fields like petroleomics and environmental science for the molecular-level characterization of organosulfur compounds. nih.govd-nb.info
Computational and Theoretical Investigations of 3 Phenylsulfanyl Pentan 2 One
Electronic Structure and Geometry Optimization using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure of molecules. It is widely used for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and for determining various electronic properties. researchgate.netmdpi.com
The first step in a computational study is to determine the molecule's most stable structure, known as the ground state geometry. This is achieved by performing a geometry optimization calculation. arxiv.orgmolpro.net For 3-(Phenylsulfanyl)pentan-2-one, this process would involve calculating the forces on each atom and adjusting their positions iteratively until a minimum on the potential energy surface is located. libretexts.orguleth.ca
Table 1: Illustrative Geometric Parameters for an Optimized Conformer of a Phenylsulfanyl Ketone. Note: This table is a hypothetical representation of typical data obtained from a DFT geometry optimization.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-S | ~1.80 Å |
| Bond Angle | C-S-C(phenyl) | ~105° |
| Dihedral Angle | O=C-C-S | ~60° (gauche) |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
For this compound, the HOMO is expected to be localized primarily on the phenylsulfanyl moiety, specifically involving the π-system of the phenyl ring and the lone pair electrons of the sulfur atom. The LUMO would likely be the π* antibonding orbital of the carbonyl (C=O) group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap and visualization of the orbital distributions. These insights are valuable for predicting how the molecule will interact with other chemical species. researchgate.net
Table 2: Representative Frontier Orbital Energies and Properties for a Ketone System. Note: This data is illustrative of typical results from DFT calculations.
| Property | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical stability and electronic transition energy. mdpi.com |
Conformational Analysis and Potential Energy Surfaces
Molecules with single bonds, like this compound, can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. pearson.comvedantu.com
To identify stable conformers, a systematic scan of the potential energy surface (PES) is performed. sydney.edu.aupythoninchemistry.org This involves calculating the molecule's energy while systematically rotating key dihedral angles, such as the C2-C3 and C3-S bonds. The resulting energy profile reveals minima, which correspond to stable conformers (also called rotamers), and maxima, which represent the transition states for interconversion between conformers. The energy difference between a conformer and a transition state is the interconversion barrier. researchgate.net
For this compound, rotation around the C2-C3 bond would alter the relative positions of the acetyl group and the phenylsulfanyl group, while rotation around the C3-S bond would change the orientation of the phenyl ring. The calculations would likely reveal several low-energy conformers, with their relative populations determined by their Boltzmann distribution at a given temperature.
The relative stability of different conformers is governed by a balance of intramolecular interactions. In this compound, steric hindrance would be a dominant factor. Conformations where the bulky phenyl group, the ethyl group at C3, and the acetyl group at C2 are close to each other would be energetically unfavorable. The most stable conformers would arrange these groups to minimize steric clash, often in a staggered or anti-periplanar arrangement. pearson.comvedantu.com
While lacking traditional hydrogen bond donors, weak intramolecular interactions, such as C-H···O hydrogen bonds between a hydrogen on the phenyl ring and the carbonyl oxygen, could play a role in stabilizing certain conformations. researchgate.netnih.gov Studies on analogous systems have shown that such weak interactions can significantly influence conformational preferences. nih.gov Natural Bond Orbital (NBO) analysis is a computational technique often used to identify and quantify these subtle stabilizing interactions.
Prediction and Interpretation of Spectroscopic Parameters
A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can be compared with experimental data to validate the theoretical model. DFT calculations can accurately predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. mdpi.com
For this compound, calculating the vibrational frequencies would allow for the assignment of peaks in an experimental IR spectrum. A particularly diagnostic peak is the carbonyl (C=O) stretching frequency. The precise position of this peak is sensitive to the electronic environment and conformation of the molecule. Computational studies on related molecules have demonstrated that the C=O frequency can differ between conformers, especially if one conformer is stabilized by an intramolecular interaction involving the carbonyl oxygen. nih.govmdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. The predicted chemical shifts for the protons and carbons near the chiral center (C3) would be highly dependent on the molecule's conformation, as different spatial arrangements would lead to different magnetic shielding environments. Comparing calculated NMR parameters with experimental results provides a powerful method for confirming the dominant solution-phase conformation of the molecule.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods can predict NMR chemical shifts, aiding in the assignment of experimental spectra and providing insights into the electronic environment of the nuclei. uncw.edunih.gov For this compound, theoretical chemical shifts for ¹H and ¹³C can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. uncw.edu
The process typically involves geometry optimization of the molecule to find its most stable conformation, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The choice of functional and basis set is crucial for the accuracy of the predictions. github.iomdpi.com For instance, the B3LYP functional with a 6-31G(d,p) basis set is a commonly used level of theory for such calculations.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₃-C=O) | 2.15 | 28.5 |
| C2 (C=O) | - | 209.0 |
| C3 (CH-S) | 3.85 | 55.2 |
| C4 (CH₂-CH₃) | 1.60 (a), 1.75 (b) | 25.8 |
| C5 (CH₃-CH₂) | 0.95 | 11.7 |
| C1' (C-S, Phenyl) | - | 135.0 |
| C2'/C6' (ortho, Phenyl) | 7.30 | 129.5 |
| C3'/C5' (meta, Phenyl) | 7.20 | 128.8 |
| C4' (para, Phenyl) | 7.15 | 126.3 |
Note: This data is hypothetical and for illustrative purposes only. Actual computational results would vary based on the level of theory and software used.
Simulated Vibrational Spectra and Force Field Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. arxiv.org Computational simulations of these spectra can aid in the interpretation of experimental data. researchgate.net For this compound, a frequency calculation can be performed after geometry optimization to obtain the harmonic vibrational frequencies. mdpi.com
These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. A detailed analysis of the vibrational modes can assign specific peaks in the spectrum to the stretching, bending, and torsional motions of the molecule's constituent atoms.
Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C=O) | 1715 | Carbonyl stretch |
| ν(C-S) | 690 | Phenyl-sulfur stretch |
| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretches |
| ν(C-H) aliphatic | 2850-2980 | Aliphatic C-H stretches |
| δ(CH₃) | 1350-1450 | Methyl bending |
Note: This data is hypothetical and for illustrative purposes only.
Mechanistic Pathway Elucidation of Reactions
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetics and geometries of transition states and intermediates.
For any proposed reaction involving this compound, such as an enolate formation or a nucleophilic addition to the carbonyl group, the transition state (TS) structure can be located on the potential energy surface. researchgate.net A transition state is a first-order saddle point, having one imaginary frequency in the vibrational analysis. scholarsresearchlibrary.com Various algorithms are available for locating TS structures. Once the TS is located, the activation energy (reaction barrier) can be calculated as the energy difference between the transition state and the reactants. researchgate.net
An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located transition state connects the desired reactants and products. scm.comsubstack.com The IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the reactant and product minima. scm.com This analysis provides a detailed picture of the geometric changes that occur along the reaction pathway. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical properties/reactivity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. researchgate.net For this compound, a QSPR study could be conducted to predict properties like its boiling point, solubility, or reactivity based on a set of calculated molecular descriptors.
These descriptors can be constitutional, topological, geometrical, or electronic in nature. Multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN) can then be used to build a predictive model. researchgate.netsemanticscholar.org Such a model would be valuable for predicting the properties of related, yet unsynthesized, compounds.
Molecular Dynamics Simulations of Intermolecular Interactions in Solvents
Molecular dynamics (MD) simulations can provide a detailed understanding of the behavior of this compound in a solvent at an atomistic level. nih.govmdpi.com In an MD simulation, the classical equations of motion are solved for a system of the solute molecule surrounded by a large number of solvent molecules. This allows for the study of dynamic processes and intermolecular interactions. researchgate.netmdpi.com
By analyzing the simulation trajectory, one can investigate the solvation structure around different parts of the this compound molecule. For example, the radial distribution function can reveal the probability of finding solvent molecules at a certain distance from a specific atom in the solute. mdpi.com This can provide insights into solute-solvent hydrogen bonding and other non-covalent interactions that influence the compound's properties and reactivity in solution.
Synthesis and Reactivity of Analogues and Derivatives of 3 Phenylsulfanyl Pentan 2 One
Systematic Structural Modifications of the Pentan-2-one Backbone
The pentan-2-one backbone of the parent compound serves as a primary site for structural variation. Modifications such as altering the chain length or incorporating cyclic systems can significantly impact the steric and electronic environment of the molecule.
Homologation reactions involve the addition of a methylene unit (–CH₂–) to a carbon chain, while dehomologation involves its removal. wikipedia.org Applying these reactions to the pentan-2-one backbone of 3-(phenylsulfanyl)pentan-2-one allows for the synthesis of a homologous series, enabling systematic investigation of how chain length affects reactivity.
Homologation: Key homologation strategies for ketones can be adapted to synthesize higher analogues, such as 4-(phenylsulfanyl)hexan-3-one or 3-(phenylsulfanyl)hexan-2-one.
Arndt-Eistert Synthesis: This well-established method can be used to extend the carbon chain. For instance, converting the ketone to a carboxylic acid, followed by reaction with diazomethane, would insert a methylene group.
Wittig Reaction: Reaction of the ketone with methoxymethylenetriphenylphosphine produces an enol ether, which upon hydrolysis yields a homologated aldehyde. Subsequent oxidation and further manipulation can lead to the desired homologated ketone. wikipedia.org
Sulfone-Assisted Insertion: A method introduced by Trost involves the reaction of ketones with α-lithioalkyl sulfones, which can be used for single carbon insertion to produce α-phenylthio ketones. arkat-usa.org
Dehomologation: Shorter analogues, such as 1-(phenylsulfanyl)butan-2-one, can be synthesized through degradation reactions. One common approach is the oxidative cleavage of a precursor with an appropriately placed double bond or hydroxyl group.
Incorporating the pentan-2-one backbone into a cyclic system introduces conformational constraints and can lead to novel heterocyclic structures with distinct biological and chemical properties. β-Ketosulfides are valuable precursors for the synthesis of a variety of bioactive compounds and are useful substrates in multicomponent reactions. beilstein-journals.org
Carbocyclic Analogues: Cyclic analogues, such as 2-(phenylsulfanyl)cyclopentanone or 2-(phenylsulfanyl)cyclohexanone, can be synthesized by the α-sulfenylation of the corresponding cyclic ketone enolate with a phenylsulfenyl halide or a similar electrophilic sulfur source. These cyclic structures restrict the bond rotation, which can influence the accessibility of the sulfur atom and the acidity of the α-protons.
Heterocyclic Analogues: The 1,3-dicarbonyl-like nature of the β-ketosulfide moiety makes it an excellent building block for synthesizing heterocyclic compounds. acgpubs.org Condensation reactions with binucleophilic reagents are a common strategy.
Pyrazoles and Isoxazoles: Reaction with hydrazine (B178648) or hydroxylamine can yield pyrazole and isoxazole derivatives, respectively. The specific regioisomer formed often depends on the reaction conditions and the relative reactivity of the carbonyl group and the carbon bearing the thioether.
Pyrimidines: Multicomponent reactions, such as the Biginelli reaction, can be employed. Condensing the β-ketosulfide with an aldehyde and urea or thiourea can produce dihydropyrimidinones or thiones, which are heterocyclic systems of significant interest in medicinal chemistry. beilstein-journals.org
Thiophenes: The Gewald reaction offers a pathway to substituted thiophenes by reacting the β-ketosulfide with an activated nitrile and elemental sulfur.
The synthesis of such heterocyclic analogues transforms the core structure, often leading to compounds with completely different chemical and physical properties compared to the parent acyclic ketone.
Variations of the Phenylsulfanyl Moiety
The phenylsulfanyl group is a key determinant of the molecule's electronic properties and reactivity. Modifying this moiety by introducing substituents on the phenyl ring or by replacing it with other thioether groups provides a direct means to modulate these characteristics.
Introducing substituents onto the phenyl ring alters the electronic properties of the thioether through a combination of inductive and resonance effects. libretexts.org These electronic perturbations can influence the reactivity of the entire molecule, from the nucleophilicity of the sulfur atom to the acidity of the α-protons on the ketone backbone.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), or halides (–F, –Cl) decrease the electron density on the sulfur atom and the aromatic ring. This makes the sulfur less nucleophilic and potentially more susceptible to oxidation. The increased positive character on the sulfur can also influence the acidity of the adjacent methylene protons.
Electron-Donating Groups (EDGs): Substituents such as methoxy (–OCH₃) or alkyl groups (–CH₃) increase the electron density on the sulfur atom. youtube.com This enhances the sulfur's nucleophilicity, making it more reactive towards electrophiles. These groups generally activate the aromatic ring towards electrophilic substitution. youtube.com
The electronic influence of these substituents can be quantified using Hammett parameters, allowing for a systematic study of their effect on reaction rates and equilibria. For example, the rate of S-oxidation would be expected to increase with the presence of EDGs and decrease with EWGs.
Interactive Table: Predicted Electronic Effects of Phenyl Ring Substituents
This table presents a qualitative prediction of how different substituents on the phenyl ring of this compound would influence key chemical properties based on general principles of electronic effects.
| Substituent (Position) | Electronic Effect | Expected Impact on Sulfur Nucleophilicity | Expected Impact on Ring Reactivity (Electrophilic Substitution) |
| 4-Nitro (-NO₂) | Strong EWG | Decrease | Deactivated |
| 4-Chloro (-Cl) | Inductive EWG / Resonance EDG | Decrease | Deactivated |
| Unsubstituted (-H) | Neutral | Baseline | Baseline |
| 4-Methyl (-CH₃) | Weak EDG | Increase | Activated |
| 4-Methoxy (-OCH₃) | Strong EDG | Increase | Activated |
Replacement with other Aryl/Alkyl Thioether Groups
Replacing the phenyl group with other aryl or alkyl moieties allows for the exploration of a wider range of steric and electronic properties. The synthesis of such thioethers can be achieved through various methods, including the reaction of α-haloketones with the desired thiols or using thiol-free reagents like xanthates. nih.govresearchgate.net
Other Aryl Thioethers: Analogues containing groups like naphthyl, pyridyl, or substituted phenyl rings can be synthesized. A pyridyl group, for instance, introduces a basic nitrogen atom, which could alter the compound's solubility and potential to act as a ligand. The larger steric bulk of a naphthyl group could hinder reactions at the sulfur atom or the α-carbon.
Alkyl Thioethers: Replacing the phenyl group with alkyl groups (e.g., methyl, ethyl, benzyl) changes the electronic nature from an aryl thioether to an alkyl thioether. Alkyl groups are generally less electron-withdrawing than a phenyl group, leading to a more nucleophilic sulfur atom. Benzyl thioethers are particularly interesting as the benzyl group can be cleaved under specific reductive conditions.
Comparative Reactivity Studies of Structural Analogues
Systematic structural modifications enable comparative studies that illuminate the relationship between structure and chemical reactivity. By comparing the behavior of different analogues under the same reaction conditions, one can deduce the influence of specific structural features.
Enolate Formation and Reactivity: The acidity of the α-protons and the subsequent reactivity of the enolate are influenced by both the ketone backbone and the thioether moiety.
Backbone Effects: Homologation can alter the pKa of the α-protons. Incorporating the ketone into a strained ring system, like cyclopentanone, can also significantly affect α-proton acidity compared to an acyclic or cyclohexanone analogue.
Thioether Effects: An electron-withdrawing group on the phenyl ring is expected to increase the acidity of the protons on the carbon adjacent to the sulfur (C3), potentially influencing regioselectivity in enolate formation under certain conditions.
Oxidation of the Sulfur Atom: The conversion of the thioether to a sulfoxide (B87167) or sulfone is a common transformation. beilstein-journals.org The rate of this oxidation is highly sensitive to the electronic environment of the sulfur atom.
Analogues with electron-donating groups on the phenyl ring or with alkyl thioether moieties will undergo oxidation more readily than those with electron-withdrawing groups.
A comparative study could involve reacting a series of analogues (e.g., 4-nitro, unsubstituted, 4-methoxy) with an oxidizing agent like m-CPBA and monitoring the reaction rates to quantify the electronic effects.
Thia-Michael Addition Reactivity: In analogues where the backbone is modified to create an α,β-unsaturated ketone (a chalcone-like structure), the electronic nature of the thioether can influence the electrophilicity of the β-carbon. A study comparing heterocyclic and carbocyclic α,β-unsaturated ketone analogues showed that the presence of a heteroatom (oxygen) in the ring increased reactivity towards cellular thiols in a thia-Michael reaction. mdpi.com Similarly, modifying the phenylsulfanyl group with electron-withdrawing substituents would be expected to enhance the rate of nucleophilic addition to the double bond.
Interactive Table: Hypothetical Comparative Reactivity
This table provides a hypothetical comparison of the relative reactivity of selected analogues in different chemical transformations. Reactivity is ranked as Low, Medium, or High relative to the parent compound, this compound.
| Analogue | Reaction: α-Halogenation (Acidic) youtube.com | Reaction: S-Oxidation to Sulfoxide | Reaction: Enolate Alkylation |
| This compound | Medium | Medium | Medium |
| 3-(4-Nitrophenylsulfanyl)pentan-2-one | Medium | Low | Medium |
| 3-(4-Methoxyphenylsulfanyl)pentan-2-one | Medium | High | Medium |
| 3-(Ethylsulfanyl)pentan-2-one | Medium | High | Medium |
| 2-(Phenylsulfanyl)cyclopentanone | High | Medium | High |
Exploration of Novel Chemical Scaffolds Derived from this compound
The strategic functionalization of this compound positions it as a versatile starting material for the generation of diverse and novel chemical scaffolds. The inherent reactivity of its β-keto sulfide (B99878) moiety allows for a variety of chemical transformations, leading to the construction of complex molecular architectures. This section explores potential pathways for the derivatization of this compound to yield new carbocyclic and heterocyclic frameworks, drawing upon established synthetic methodologies for analogous β-dicarbonyl and related sulfur-containing compounds.
The ketone and the α-sulfanylated carbon atom are key reactive sites that can be exploited in cyclization and multicomponent reactions. While specific literature on the scaffold diversification of this compound is not extensively detailed, the known chemistry of β-keto sulfides serves as a strong predictive tool for its synthetic potential.
Heterocyclic Scaffolds
The 1,3-dicarbonyl-like nature of this compound makes it an ideal precursor for the synthesis of a wide range of heterocycles through condensation reactions with binucleophiles.
Applications in Advanced Organic Synthesis and Material Science Precursor Chemistry
3-(Phenylsulfanyl)pentan-2-one as a Chirality Source in Asymmetric Synthesis
The application of α-sulfanyl ketones, such as this compound, as a direct source of chirality in asymmetric synthesis is an area of growing interest. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is a cornerstone of modern synthetic chemistry. wikipedia.org While direct asymmetric alkylation of ketones remains a challenge, the presence of the phenylsulfanyl group at the α-position of this compound offers potential for stereocontrol in various reactions. nih.gov
One plausible, though not yet demonstrated, strategy involves the diastereoselective functionalization of the ketone, guided by the existing stereocenter if the molecule is used in an enantiomerically pure form. For instance, nucleophilic addition to the carbonyl group could proceed with facial selectivity dictated by the steric and electronic properties of the phenylsulfanyl moiety.
Furthermore, the sulfur atom itself can be a center of chirality upon oxidation to a sulfoxide (B87167). The resulting chiral β-keto sulfoxide is a valuable building block in asymmetric synthesis, where the sulfinyl group can direct the stereochemical outcome of subsequent transformations. acs.org Although this application has been established for other β-keto sulfides, specific studies on this compound are yet to be reported. The development of organocatalytic methods for the enantioselective synthesis of α-oxygenated ketones from sulfonium (B1226848) ylides highlights the potential for creating chiral centers adjacent to a sulfur-containing group. nih.gov
Table 1: Potential Asymmetric Transformations Involving this compound
| Transformation | Potential Chiral Induction Method | Expected Outcome |
|---|---|---|
| Nucleophilic addition to carbonyl | Substrate control with chiral this compound | Diastereomerically enriched alcohol |
| Oxidation of sulfur | Asymmetric oxidation | Enantiomerically enriched β-keto sulfoxide |
Role as a Building Block for Complex Polyfunctional Molecules
The reactivity of β-keto sulfides, the class of compounds to which this compound belongs, makes them valuable precursors for the synthesis of complex polyfunctional molecules. nih.gov These compounds can be found in a range of natural products and biologically active molecules. nih.gov The dual functionality of a ketone and a sulfide (B99878) allows for a variety of synthetic manipulations.
The carbonyl group can undergo standard transformations such as reductions to alcohols, reductive aminations to amines, and additions of various nucleophiles to create new carbon-carbon bonds. The sulfide moiety, on the other hand, can be oxidized to sulfoxides and sulfones, which are themselves useful functional groups and can participate in further reactions. researchgate.net For example, β-keto sulfones are versatile intermediates in organic synthesis. researchgate.net
Recent advancements in photoredox catalysis have opened up new avenues for the functionalization of β-keto sulfides. nih.gov These methods allow for the formation of α-thio radicals, which can participate in various coupling reactions to build complex molecular scaffolds. While these methodologies have been demonstrated on a range of β-keto sulfides, their specific application to this compound has not been explicitly documented. Nevertheless, the general reactivity patterns strongly suggest its utility as a building block. For instance, the synthesis of vicinal ketoesters, which are key intermediates in natural product synthesis, often involves precursors with related functionalities. beilstein-journals.org
Application in the Development of New Synthetic Methodologies
The unique reactivity of α-phenylsulfanyl ketones has led to their use in the development of novel synthetic methods. These compounds can serve as precursors to various reactive intermediates. For example, the Pummerer reaction of the corresponding sulfoxide can generate an electrophilic sulfenium ion, which can be trapped by nucleophiles to form new bonds. nih.gov
Furthermore, modern synthetic methods are increasingly focusing on the development of catalytic and environmentally benign reactions. β-Keto sulfides have been employed in the development of photoredox-enabled radical reactions, providing a mild and efficient way to form carbon-carbon and carbon-heteroatom bonds. nih.gov These methodologies often offer advantages over traditional methods that may require harsh reagents or metal catalysts.
While specific studies detailing the use of this compound in the development of new synthetic reactions are scarce, the broader class of β-keto sulfides has proven to be a fertile ground for methodological innovation. acs.org The insights gained from these studies can be logically extended to predict the potential of this compound in similar transformations.
Precursor for Sulfur-Containing Ligands in Catalysis
Chiral sulfur-containing ligands have found widespread application in asymmetric catalysis. researchgate.net The sulfur atom, with its ability to coordinate to transition metals, can play a crucial role in creating a chiral environment around the metal center, thereby enabling enantioselective transformations. β-Keto sulfides are attractive precursors for the synthesis of such ligands due to the presence of both a sulfur atom and a modifiable carbonyl group.
For example, the ketone functionality in this compound could be transformed into a variety of other functional groups, such as amines or phosphines, which are common coordinating groups in ligands. The synthesis of novel tetradentate sulfur-containing ligands for iridium-catalyzed asymmetric hydrogenation of ketones demonstrates the potential of incorporating sulfur into ligand design. figshare.com
The synthesis of chiral thioether ligands is an active area of research, and while direct examples starting from this compound are not available, the general strategies for constructing such ligands often involve the functionalization of sulfur-containing building blocks. researchgate.net
Table 2: Potential Ligand Scaffolds Derived from this compound
| Ligand Type | Synthetic Transformation from this compound | Potential Application in Catalysis |
|---|---|---|
| Amino-thioether | Reductive amination of the ketone | Asymmetric hydrogenation, transfer hydrogenation |
| Phosphino-thioether | Conversion of ketone to a phosphine-containing moiety | Asymmetric allylic alkylation, cross-coupling reactions |
Potential in the Synthesis of Specialty Polymers and Materials (non-biological)
Sulfur-containing polymers often exhibit unique and desirable properties, such as high refractive indices, thermal stability, and interesting optical and electronic properties. rsc.org The synthesis of these polymers can be achieved through various polymerization techniques. While the direct polymerization of α-phenylsulfanyl ketones like this compound is not a common method, it could potentially serve as a functional monomer or a precursor to monomers for specialty polymers.
For instance, the carbonyl group could be a site for polymerization or for attaching the molecule to a polymer backbone. The phenylsulfanyl group could also be incorporated into the polymer structure, imparting specific properties. The synthesis of polythiophenes, a class of conducting polymers, often involves the polymerization of thiophene-containing monomers. rsc.orgresearchgate.net It is conceivable that this compound could be chemically modified to generate a thiophene-based monomer.
Additionally, the development of polythioethers and polythioesters from various sulfur-containing monomers is an active area of research. rsc.orggoogle.comwarwick.ac.uk While current methods often utilize monomers like thiiranes or cyclic thioesters, the exploration of alternative monomers derived from readily available starting materials like this compound could lead to new classes of sulfur-containing polymers with novel properties.
Future Research Directions and Unaddressed Challenges for 3 Phenylsulfanyl Pentan 2 One Research
Development of Greener and More Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis. For 3-(Phenylsulfanyl)pentan-2-one, a key area of future research will be the development of more environmentally benign and sustainable synthetic routes. Current methods for the synthesis of β-ketosulfides often rely on the use of foul-smelling and easily oxidized thiols. nih.govbeilstein-journals.org Future research should focus on thiol-free protocols, which are highly desirable for the synthesis of organosulfur compounds. nih.govbeilstein-journals.orgnih.gov
One promising avenue is the exploration of multicomponent reactions combined with biocatalysis. For instance, a one-pot, two-step methodology involving a multicomponent reaction followed by a lipase-catalyzed hydrolysis has been shown to produce a variety of β-ketosulfides under mild conditions, avoiding the direct use of thiols. nih.govbeilstein-journals.orgnih.gov Further development of such chemoenzymatic strategies could lead to highly efficient and selective syntheses on a larger scale. nih.govbeilstein-journals.org
Additionally, the use of mechanochemistry presents a solvent-free and energy-efficient alternative. Ball milling has been successfully employed for the synthesis of β-sulfenylated ketones and esters from thiols and α,β-unsaturated carbonyl compounds, using potassium carbonate as a catalyst. researchgate.net This approach, which can be conducted under ambient air, offers significant advantages in terms of reduced waste and operational simplicity. researchgate.net Future work could adapt these mechanochemical methods for the synthesis of this compound and its derivatives.
The application of photocatalysis also holds promise for greener synthetic pathways. Visible-light-mediated synthesis of related compounds, such as β-keto sulfones, using recyclable photocatalysts like graphitic carbon nitride (g-C3N4), demonstrates the potential for using sustainable energy sources in these transformations. rsc.org A photocatalytic oxidative radical addition of thioic acid to alkenes has been developed for the synthesis of α-keto thiol esters, utilizing an organic photocatalyst, oxygen as a green oxidant, and visible light, with water as the only byproduct. nih.govresearchgate.net
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Thiol-free chemoenzymatic synthesis | Avoids use of hazardous thiols, mild reaction conditions, potential for high diversity. nih.govbeilstein-journals.orgnih.gov |
| Mechanochemistry (Ball Milling) | Solvent-free, energy-efficient, simple setup, scalable. researchgate.net |
| Visible-light Photocatalysis | Use of sustainable energy, potential for novel reaction pathways, mild conditions. rsc.orgnih.govresearchgate.net |
Exploration of Chemo-, Regio-, and Stereoselective Transformations
Achieving high levels of selectivity is a central goal in organic synthesis. For this compound, which contains a stereocenter, the development of chemo-, regio-, and stereoselective transformations is a critical area for future investigation. Stereoselectivity arises from differences in steric and electronic effects in the reaction pathways, leading to the preferential formation of one stereoisomer over another. wikipedia.org
Stereoselective Synthesis: The asymmetric synthesis of related β-hydroxy sulfides has been achieved with high optical and chemical yields through methods like the CBS-oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of β-ketosulfides. acs.org However, the scope of such reactions needs to be expanded to include α-substituted carbonyl derivatives to create multiple chiral centers. acs.org Future research should focus on developing novel chiral catalysts and reagents to control the stereochemical outcome of reactions involving this compound, aiming for the synthesis of enantiomerically pure products. nih.gov Asymmetric aldol (B89426) reactions of achiral 2-phenylsulfanyl aldehydes have been shown to proceed with moderate to excellent levels of diastereo- and enantio-control, leading to optically pure spirocyclic compounds. rsc.org
Regioselective Transformations: The presence of multiple reactive sites in derivatives of this compound necessitates the development of regioselective reactions. For example, in the sulfenylation of ketones with active α-CH2 or α-CH groups, regioselective sulfenylation of the α-CH3 group can be a challenge. nih.gov Future work should explore the use of directing groups and specific catalyst systems to control the site of reaction, enabling the synthesis of complex molecules with well-defined structures.
Chemoselective Transformations: The β-ketosulfide moiety can be chemoselectively converted into the corresponding sulfoxide (B87167) or sulfone. nih.govbeilstein-journals.org These derivatives are also valuable in medicinal chemistry. nih.govbeilstein-journals.org Future research should aim to develop a broader range of chemoselective transformations that target either the ketone or the sulfide (B99878) functionality, allowing for the differential functionalization of the molecule.
Advanced Mechanistic Probing using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is essential for the rational design and optimization of synthetic methods. For reactions involving this compound, the use of advanced in situ spectroscopic techniques will be crucial for elucidating transient intermediates and understanding complex reaction pathways.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying homogeneous catalytic reactions under real reaction conditions, including elevated temperatures and pressures. wiley.com This technique can provide real-time, semi-quantitative information about the evolution of species during a reaction. acs.org For instance, in situ 7Li NMR has been used to probe the transient electrochemical and chemical reactions in lithium-sulfur batteries, revealing the involvement of charged free radical intermediate species that are difficult to detect with ex situ methods. acs.orgjcesr.org Similar approaches could be applied to study the mechanisms of reactions involving this compound, providing insights into the formation and consumption of intermediates.
Other in situ techniques, such as Infrared (IR) spectroscopy, can also provide valuable mechanistic information. nih.gov By monitoring the changes in vibrational frequencies in real-time, it is possible to track the disappearance of reactants and the appearance of products and intermediates. The combination of multiple in situ spectroscopic methods with computational studies will offer a comprehensive picture of the reaction landscape.
| In Situ Technique | Potential Mechanistic Insights for this compound Reactions |
| NMR Spectroscopy | Identification and quantification of reactants, intermediates, and products in real-time; studying catalyst behavior. wiley.comacs.orgjcesr.org |
| IR Spectroscopy | Monitoring the formation and breaking of bonds; identifying transient species. nih.gov |
Integration of Machine Learning and AI in Reaction Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry by enabling more accurate and efficient prediction of reaction outcomes and optimization of synthetic routes. nih.gov For this compound, these computational tools can accelerate the discovery of new reactions and the optimization of existing ones.
ML models can be trained on large datasets of chemical reactions to predict reaction conditions, yields, and selectivity. acs.org This can significantly reduce the number of experiments required, saving time and resources. The development of robust predictive models for reactions involving β-ketosulfides could streamline the synthesis of new derivatives with desired properties.
Furthermore, AI can be used for retrosynthetic analysis, proposing novel and efficient synthetic pathways to target molecules. By incorporating green chemistry metrics into the predictive models, AI can assist in designing more sustainable synthetic routes from the outset.
A significant challenge in this area is the availability of high-quality, large-scale reaction data for training ML models. Future efforts should focus on the systematic collection and curation of reaction data for sulfur-containing compounds to build more accurate and reliable predictive tools.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for the in silico design of new molecules with specific properties. For this compound, computational methods can be used to design novel derivatives with tailored reactivity and biological activity.
By performing electronic structure calculations, it is possible to predict how modifications to the molecular structure will affect its electronic and steric properties, and consequently its reactivity. nih.gov For example, density functional theory (DFT) calculations can be used to determine the energies of reactants, transition states, and products, providing insights into reaction barriers and selectivity.
This computational-guided approach allows for the virtual screening of large libraries of potential derivatives, identifying the most promising candidates for experimental synthesis. This can significantly accelerate the discovery of new compounds with enhanced performance in various applications.
Investigation of the Role of the Phenylsulfanyl Moiety in Novel Reaction Systems
The phenylsulfanyl group plays a crucial role in determining the reactivity of this compound. A deeper understanding of the steric and electronic effects of this moiety is essential for developing new synthetic transformations. rsc.org The sulfur atom can influence the reactivity of the adjacent carbonyl group and the α-carbon through both inductive and resonance effects. nih.gov
Future research should focus on systematically investigating the role of the phenylsulfanyl group as a directing group in C-H functionalization reactions. nih.gov Directing groups can control the regioselectivity of a reaction by coordinating to a metal catalyst and bringing it into close proximity to a specific C-H bond. By exploring the directing ability of the phenylsulfanyl group, it may be possible to develop novel methods for the selective functionalization of the molecule.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3-(Phenylsulfanyl)pentan-2-one, and how can side products be minimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or thiol-ketone coupling. For example, substituting a halogenated pentan-2-one precursor with a phenylthiolate nucleophile under inert atmosphere (e.g., nitrogen) at 60–80°C in a polar aprotic solvent like DMF enhances yield. Side products such as sulfoxides or over-oxidized sulfones (common in thioether-containing compounds) can be suppressed by avoiding strong oxidizing agents and using stoichiometric control .
- Characterization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (hexane/ethyl acetate gradient) and confirm structure using -NMR (e.g., ketone carbonyl at ~208 ppm) and IR (C=O stretch at ~1700 cm) .
Q. How should researchers handle stability issues of this compound during storage and experimentation?
- Stability Protocol : Store the compound in amber vials under inert gas (argon) at –20°C to prevent oxidation of the sulfanyl group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may trigger decomposition into sulfoxides or disulfides. Pre-purify solvents (e.g., distill THF over sodium/benzophenone) to eliminate trace oxidants .
Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural analogs?
- Analytical Strategy : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHOS, exact mass 194.0765). Differentiate from analogs via -NMR: the phenylthio group causes deshielding of the adjacent carbonyl carbon (δ ~205–210 ppm), while methylene protons near the sulfur atom show splitting patterns distinct from oxygenated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Data Reconciliation : Variability in reported antimicrobial or antioxidant activities may arise from differences in assay conditions (e.g., solvent polarity affecting compound solubility) or impurities. Perform dose-response curves in standardized media (e.g., Mueller-Hinton broth for bacteria) with purity-validated samples (HPLC ≥98%). Cross-validate results using orthogonal assays, such as ROS scavenging (DPPH assay) vs. cellular antioxidant activity (CAA) .
Q. What mechanistic insights can computational modeling provide for the reactivity of this compound in catalytic systems?
- Computational Approach : Use DFT calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) to study sulfur’s electron-donating effects on the ketone’s electrophilicity. Compare activation energies for nucleophilic attacks (e.g., Grignard additions) against experimental kinetics. Molecular dynamics simulations can predict interactions with enzyme active sites in proposed biocatalytic applications .
Q. How do environmental interfaces (e.g., labware surfaces) influence the degradation pathways of this compound?
- Surface Chemistry Study : Apply ToF-SIMS or AFM-IR to analyze adsorption on common lab materials (glass, PTFE). Test degradation rates under UV light or humidity using LC-MS to identify surface-catalyzed byproducts (e.g., sulfoxides). Control experiments in silanized glassware can isolate surface effects .
Q. What strategies can elucidate the metabolic fate of this compound in biological systems?
- Metabolic Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via UPLC-QTOF-MS/MS. Compare fragmentation patterns with synthetic standards (e.g., sulfoxide derivatives). Use isotopic labeling () to track sulfur oxidation pathways .
Experimental Design Considerations
Q. How to design a kinetic study for the oxidation of this compound under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
